molecular formula C21H18ClF2NO B2944192 2-[(4-Chlorobenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol CAS No. 338770-95-9

2-[(4-Chlorobenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol

Cat. No. B2944192
CAS RN: 338770-95-9
M. Wt: 373.83
InChI Key: BYWPVERJPJMBAW-UHFFFAOYSA-N
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Description

“2-[(4-Chlorobenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol” is a chemical compound with the molecular formula C21H18ClF2NO . It is a complex organic compound that contains chlorine, fluorine, and nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C21H18ClF2NO . It contains a benzyl group (a benzene ring attached to a CH2 group), an amino group (NH2), and two fluorophenyl groups (benzene rings with a fluorine atom). The exact arrangement of these groups in the molecule would determine its three-dimensional structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For this compound, some properties such as melting point, boiling point, and density could be determined experimentally .

Scientific Research Applications

Receptor Differentiation and Sympathomimetic Activity

  • Structural modifications of compounds similar to 2-[(4-Chlorobenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol can impact sympathomimetic activity. The addition of various alkyl groups changes this activity, allowing for the differentiation of β-receptor populations into β-1 and β-2 types, crucial in the heart, adipose tissue, small intestine, uterus, diaphragm, bronchioles, and vascular bed (Lands, Ludueña, & Buzzo, 1967).

Conversion of Alcohols and Carboxylic Acids

  • Bis(2-methoxyethyl)aminosulfur trifluoride, a related compound, is effective for converting alcohols to alkyl fluorides, and carboxylic acids to their trifluoromethyl derivatives, showing the potential of similar compounds for chemical transformations (Lal, Pez, Pesaresi, & Prozonic, 1999).

Fluorescence Studies and Biological Applications

  • N-aryl-2-aminoquinolines, with a structure related to the query compound, have been widely synthesized for biological applications. Their luminescence properties are significant in various solvents, indicating potential applications in fluorescence-based studies (Hisham et al., 2019).

Luminescent Sensor Development

  • The development of luminescent sensors, such as a triphenylamine-functionalized material for nitroaniline detection, demonstrates the application of similar compounds in creating sensitive detection systems (Ji, Shi, Hu, & Zheng, 2018).

Catalyst in Stereoselective Reactions

  • A catalyst derived from Burkholderia cenocepacia for the stereoselective reduction of acetophenone derivatives suggests the potential use of similar compounds in pharmaceutical applications, particularly for producing chiral alcohols (Yu, Li, Lu, & Zheng, 2018).

Synthesis of Fluorinated Polyimides

  • The synthesis of fluorinated polyimides from related compounds highlights their use in creating materials with low moisture absorption, low dielectric constants, and excellent thermal stability, important for industrial applications (Chung & Hsiao, 2008).

Future Directions

The future directions for research on this compound could include determining its synthesis, studying its reactions, investigating its mechanism of action, and assessing its safety and hazards . This could lead to potential applications in various fields such as medicine, materials science, and environmental science.

properties

IUPAC Name

2-[(4-chlorophenyl)methylamino]-1,1-bis(4-fluorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClF2NO/c22-18-7-1-15(2-8-18)13-25-14-21(26,16-3-9-19(23)10-4-16)17-5-11-20(24)12-6-17/h1-12,25-26H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWPVERJPJMBAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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